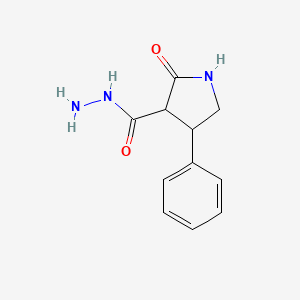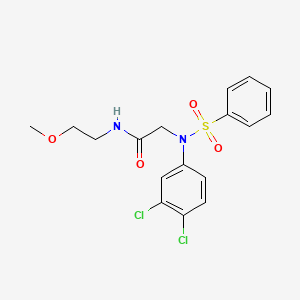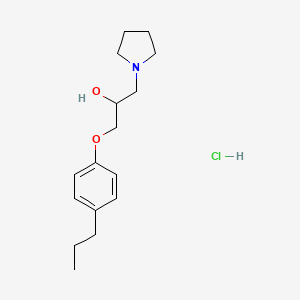
2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Übersicht
Beschreibung
2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.100776666 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-Oxo-4-phenyl-3-pyrrolidinecarbohydrazide and its derivatives have demonstrated significant applications in the field of antimicrobial research. For instance, studies have shown that certain derivatives synthesized from this compound exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains such as B. subtilis, S. aureus, E. coli, and fungi like C. albicans. Their effectiveness has been compared with reference drugs like tetracycline and nystatin, showing promising results in inhibiting these microorganisms (Mostafa, El-Salam, & Alothman, 2013).
Anticancer Applications
Research has also explored the anticancer potential of compounds derived from this compound. In vitro screenings have revealed that some synthesized derivatives, like Schiff bases and carbohydrazides, demonstrate antiproliferative effects against various human tumor cell lines. This indicates a potential avenue for the development of new anticancer agents (Wójcicka & Becan, 2015).
Antioxidant Activity
There is also evidence to suggest that certain derivatives of this compound exhibit antioxidant properties. These compounds have been assessed for their ability to scavenge free radicals, an important factor in preventing oxidative stress which can lead to various diseases including cancer and cardiovascular disorders (Mehvish & Kumar, 2022).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of this compound derivatives provide valuable insights into their chemical properties. Such studies, which include FT-IR, NMR, UV techniques, and quantum chemical methods, are crucial for understanding the molecular structure and reactivity of these compounds (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives of this compound are a major area of research. The process involves various chemical reactionsto produce novel compounds with potential therapeutic applications. The characterization of these derivatives is achieved through methods like elemental analysis, IR, NMR, and mass spectral data, which are essential for confirming their chemical structures and understanding their properties (Al-Issa, 2012).
Catalytic and Electrochemical Applications
Some studies have explored the potential use of this compound derivatives in catalytic and electrochemical applications. These compounds have been tested as catalysts in various chemical reactions, though their performance varies depending on the specific derivative and reaction conditions. Electrochemical studies have also been conducted to understand the redox properties of these compounds, which can be crucial for their application in various industrial processes (Naik et al., 2013).
Eigenschaften
IUPAC Name |
2-oxo-4-phenylpyrrolidine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-14-11(16)9-8(6-13-10(9)15)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJRJUUIBZWZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(3-nitrophenyl)methylene]bisacrylamide](/img/structure/B4906851.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4906861.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4906866.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4906872.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4906876.png)

![5-imino-6-(4-isopropylbenzylidene)-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4906902.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4906903.png)
![2-[{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4906931.png)
![4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4906935.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-pentylbenzamide](/img/structure/B4906945.png)
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4906960.png)
